molecular formula C14H14BrNO B259766 6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B259766
M. Wt: 292.17 g/mol
InChI Key: LWUSBZMAVPMLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom at the 6th position and an ethyl group at the 9th position, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the bromination of a precursor carbazole compound. One common method is the bromination of 2,3,4,9-tetrahydro-1H-carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. The bromination step is followed by purification processes such as recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the ethyl group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the bromine atom at the 6th position and the ethyl group at the 9th position in 6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-one

InChI

InChI=1S/C14H14BrNO/c1-2-16-12-7-6-9(15)8-11(12)10-4-3-5-13(17)14(10)16/h6-8H,2-5H2,1H3

InChI Key

LWUSBZMAVPMLMR-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)C3=C1C(=O)CCC3

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C3=C1C(=O)CCC3

Origin of Product

United States

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